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Compound of Interest

Compound Name: 4-Phenylamino-benzonitrile

Cat. No.: B1568435

Introduction

4-Phenylamino-benzonitrile, also known as 4-anilinobenzonitrile or 4-cyanodiphenylamine, is a key organic
intermediate in the synthesis of pharmaceuticals, dyes, and complex molecular architectures. Its structure,
featuring a nitrile group and a secondary amine bridging two phenyl rings, imparts unique electronic and
chemical properties. Accurate structural confirmation and purity assessment are paramount in its application,
necessitating a multi-faceted analytical approach. This guide provides an in-depth analysis of the core
spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic
Resonance (NMR) Spectroscopy—used to characterize this molecule. We will delve into the causality behind
experimental choices, present detailed protocols, and interpret the resulting data to build a comprehensive
and validated structural profile.

The molecular structure for reference is:

Caption: Molecular Structure of 4-Phenylamino-benzonitrile.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula
of a compound. For a molecule like 4-Phenylamino-benzonitrile, which is thermally stable and has a
relatively low molecular weight, Electron lonization (EIl) is the method of choice. El is a "hard" ionization
technique that imparts significant energy, leading to reproducible fragmentation patterns that offer valuable
structural clues.[1][2][3]

Experimental Protocol: Electron lonization Mass Spectrometry
(EI-MS)
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o Sample Preparation: A dilute solution of 4-Phenylamino-benzonitrile (approx. 1 mg/mL) is prepared in a
volatile solvent such as methanol or dichloromethane.

« Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or
following separation by Gas Chromatography (GC). The solvent is removed under vacuum.

« lonization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70
eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular
ion (M+e).[4]

o Fragmentation: The excess energy transferred during ionization causes the unstable molecular ion to
fragment into smaller, characteristic charged ions and neutral radicals.[5]

» Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which
separates them based on their mass-to-charge ratio (m/z).

» Detection: The separated ions are detected, and their abundance is plotted against their m/z value to
generate the mass spectrum.

Data Summary & Interpretation

The expected mass spectrum of 4-Phenylamino-benzonitrile would confirm its molecular identity through the
molecular ion and key fragment ions.

Property Value Source
Molecular Formula Ci3H10N:2 [6]
Molecular Weight 194.23 g/mol [6]

Exact Mass 194.0844 Da [6]

Key lons (m/z) ;(9)47(:A+.)’ 193 ([M-HI). 167, 117, Predicted

* Molecular lon (M*e) at m/z 194: The presence of a peak at m/z 194 directly corresponds to the exact mass
of the molecule, confirming its elemental formula of C13H10N2. According to the Nitrogen Rule, a molecule
with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent
here.[7]

e [M-H]* lon at m/z 193: A very common fragmentation for diphenylamine structures is the loss of a hydrogen
atom, often from the amine nitrogen, to form a stable, delocalized cation. This is frequently the base peak in
related compounds.
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» Fragment at m/z 167: This peak likely arises from the loss of a hydrogen cyanide molecule (HCN, 27 Da)
from the [M-H]* ion, a characteristic fragmentation for aromatic nitriles.

o Fragment at m/z 77: This prominent peak corresponds to the phenyl cation ([CeHs]*), resulting from the
cleavage of the C-N bond. Its presence is a strong indicator of a phenyl substituent.

[C13HoN2]*+ - HCN > [C12HsN]*
-+H m/z =193 m/z = 167
A

[C13H10N2]*e A
m/z =194
(Molecular lon) j —+C7HsNz [CeHs]*

miz =77

Click to download full resolution via product page

Caption: Predicted EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a
molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its
vibrational modes (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is preferred for its simplicity and minimal sample preparation.

e Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is
recorded to account for atmospheric CO2 and Hz0, as well as any intrinsic absorbance of the crystal.[8]

o Sample Application: A small amount of the solid 4-Phenylamino-benzonitrile powder is placed directly
onto the ATR crystal.

» Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and
the crystal.

» Data Acquisition: The sample is scanned with infrared light over a typical range of 4000—600 cm~*. The
instrument's software automatically ratios the sample scan against the background scan to produce the final
absorbance or transmittance spectrum.[9]

Data Summary & Interpretation
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The IR spectrum of 4-Phenylamino-benzonitrile will display characteristic absorption bands confirming its
key structural features.

Wavenumber ) . . )

( 1 Vibration Type Functional Group Intensity Source

cm-

~3350 - 3310 N-H Stretch Secondary Amine Weak-Medium [10][11]
Aromatic C-H o )

~3100 - 3000 Aromatic Ring Medium [10]
Stretch

~2240 - 2220 C=N Stretch (Nitrile) ~ Aromatic Nitrile Strong, Sharp [12]

~1600 & ~1500 C=C Ring Stretch Aromatic Ring Medium-Strong [10]

~1335 - 1250 C-N Stretch Aromatic Amine Strong [11]
Aromatic C-H Bend Substituted

~900 - 675 Strong [10]

(oop) Aromatics

* N-H Stretch (~3330 cm™1): The presence of a single, relatively weak peak in this region is the hallmark of a
secondary amine (R2NH).[11] This clearly distinguishes it from a primary amine, which would show two
peaks.

e C=N Stretch (~2230 cm~1): A very strong and sharp absorption band in this region is definitive proof of the
nitrile functional group. Its position, slightly lower than that for aliphatic nitriles, is due to conjugation with the
aromatic ring, which slightly weakens the C=N bond.[12]

o Aromatic C-H and C=C Stretches: Multiple peaks just above 3000 cm~1 (C-H stretch) and at ~1600 and
~1500 cm~1 (C=C ring stretches) confirm the presence of the aromatic rings.[10]

e C-N Stretch (~1280 cm™1): A strong band in this region is characteristic of the stretching vibration of the
carbon-nitrogen bond in an aromatic amine.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of
an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a
complete structural assignment can be made.

Experimental Protocol: 'H and **C NMR

o Sample Preparation: Approximately 5-10 mg of 4-Phenylamino-benzonitrile is dissolved in ~0.6 mL of a
deuterated solvent, typically deuterochloroform (CDCIs), in a5 mm NMR tube. CDCIs is chosen for its
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excellent solvating power for nonpolar to moderately polar compounds and its single, well-defined residual
solvent peak.

» Referencing: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.00 ppm for
chemical shift referencing.[13]

¢ Instrument Setup: The sample is placed in the spectrometer. The instrument is locked onto the deuterium
signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.
[14]

o Data Acquisition: Standard pulse sequences are used to acquire the *H and 13C spectra. For 13C, proton
decoupling is typically used to simplify the spectrum to single lines for each unique carbon environment.

Data Summary: *H NMR

e Spectrometer: 400 MHz
» Solvent: CDCIs

+ Reference: TMS at 0.00 ppm

Chemical Shift (J, o Coupling ] ]

—_— Multiplicity Constant (J, Hz) Integration Assignment
7.46 Doublet (d) 8.4 2H H-c

7.36 Triplet (t) 8.0 2H H-g

7.17 Doublet (d) 8.0 2H H-f

7.13 Triplet (t) 7.2 1H H-h

6.97 Doublet (d) 8.4 2H H-b

6.18 Broad Singlet (bs) - 1H N-H

(Data sourced from
The Royal Society
of Chemistry[15])

Data Summary: *C NMR

e Spectrometer: 100 MHz

¢ Solvent: CDCIs
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o Reference: CDClIz at 77.16 ppm

Chemical Shift (8, ppm) Assignment
147.9 C-d

139.9 C-e

133.7 C-c

129.6 C-g

123.9 C-h

1211 C-f

119.9 C-a (Nitrile C=N)
114.8 C-b

101.3 C-a (Ipso-CN)

(Data sourced from The Royal Society of Chemistry[15])

graph "NMR Assignments" {

layout=neato;

node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [color="#202124"];

// Atom Definitions with labels

C d [label="C-d", pos="0,-2.8!"];

C cl1 [label="C-c", pos="-1.2,-2.1!"];
C bl [label="C-b", pos="-1.2,-0.7!"];
C a ipso [label="C-a", pos="0,0!"];

C b2 [label="C-b", pos="1.2,-0.7!"];
C c2 [label="C-c", pos="1.2,-2.1!"];
H cl [label="H-c", pos="-2.2,-2.4!"];
H bl [label="H-b", pos="-2.2,-0.4!"];
H b2 [label="H-b", pos="2.2,-0.4!"];
H c2 [label="H-c", pos="2.2,-2.4!1"];

N amine [label="N", pos="0,1.4!"];
H amine [label="H", pos="-0.7,1.9!"];
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C e [label="C-e", p0s="0,2.6!"1;

C f1 [label="C-f", pos="-1.2,3.3!"];
C g1 [label="C-g", pos="-1.2,4.7!'"];
C h [label="C-h", pos="0,5.4!"];

C g2 [label="C-g", pos="1.2,4.7!'"];
C f2 [label="C-f", pos="1.2,3.3!"];
H f1 [label="H-f", pos="-2.2,3.0!"];
H gl [label="H-g", pos="-2.2,5.0!"];
H h [label="H-h", pos="0,6.4!"1;

H g2 [label="H-g", pos="2.2,5.0!"];
H f2 [label="H-f", pos="2.2,3.0!"];

C nitrile ipso [label="C-a (Ipso-CN)", pos="0,-4.2!"];

N nitrile [label="N", pos="0,-5.4!"];

C nitrile CN [label="C-a (C=N)", pos="0,-4.2!"]; // For labeling purposes// Bonds
C a ipso -- C bl; C a ipso -- C b2;

Cbl -- Ccl; Cb2 -- C c2;

Ccl --Cd; Cc2 --Cd;

C a ipso -- N _amine;
N amine -- H amine;
N amine -- C e;

Ce --Cfl; Ce -- C f2;

C fl -- Cqgl; C f2 -- C g2;

Cgl -- Ch; Cg2 -- C h;

Cd -- C nitrile ipso;

C nitrile ipso -- N nitrile [style=triple];

// H-bonds

Ccl -- Hcl; Cbl -- H bl;
Cb2 -- Hb2; Cc2 -- H c2;
C fl --HTfl; Cgl -- H gl;
Ch--Hh; Cg2 -- HQg2;

C f2 -- H f2;

}

Caption: Proton and Carbon numbering for NMR assignments.

In-depth Interpretation

e IHNMR:
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o The aromatic region (6.9-7.5 ppm) shows signals integrating to 9 protons, consistent with the nine
aromatic protons on the two phenyl rings.

o The signal at 6.18 ppm is a broad singlet, characteristic of an N-H proton, which often undergoes
exchange and does not couple with adjacent protons.

o The signals at 7.46 ppm (H-c) and 6.97 ppm (H-b) are doublets, each integrating to 2H. This pattern is
classic for a 1,4-disubstituted (para) benzene ring. H-c is deshielded (further downfield) due to the strong
electron-withdrawing effect of the adjacent nitrile group. H-b is shielded (further upfield) by the electron-
donating effect of the amine nitrogen.

o The signals for the monosubstituted ring (H-f, H-g, H-h) appear as two triplets and a doublet, integrating
to 2H, 2H, and 1H respectively. The H-f doublet at 7.17 ppm corresponds to the ortho protons, H-g triplet
at 7.36 ppm to the meta protons, and the H-h triplet at 7.13 ppm to the para proton.

e 13C NMR:

o The spectrum shows 9 distinct signals, indicating some symmetry in the molecule, as there are 13 carbon
atoms in total.

o The signal at 119.9 ppm is assigned to the nitrile carbon (C=N). The quaternary carbon to which the
nitrile is attached (C-a, ipso) is found at 101.3 ppm, significantly shielded.

o The most downfield signals at 147.9 ppm (C-d) and 139.9 ppm (C-e) are assigned to the quaternary
carbons directly bonded to the nitrogen atom. They are deshielded due to the electronegativity of
nitrogen.

o The remaining signals correspond to the protonated aromatic carbons, with their chemical shifts
influenced by the electronic effects of the amine and nitrile substituents.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a
comprehensive and unequivocal characterization of 4-Phenylamino-benzonitrile. MS confirms the molecular
formula and weight. IR spectroscopy validates the presence of the key N-H, C=N, and aromatic functional
groups. Finally, *H and 3C NMR spectroscopy provides a detailed map of the molecular skeleton, confirming
the connectivity and substitution patterns of the aromatic rings. This self-validating system of analysis ensures
the structural integrity and identity of the compound, a critical requirement for its use in research and
development.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1588435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Phenylamino-benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no
warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your
experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of essential and Hast

advanced chemicals, empowering scientists and researchers to Ontario, CA 91761, United States

drive progress in science and industry. Phone: (601) 213-4426
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